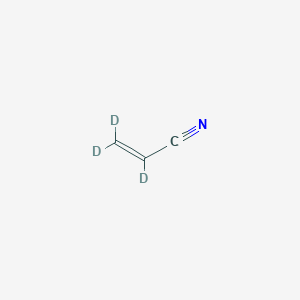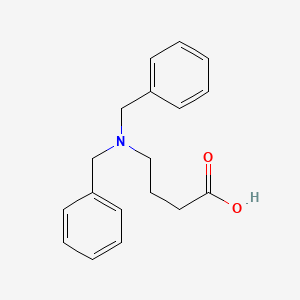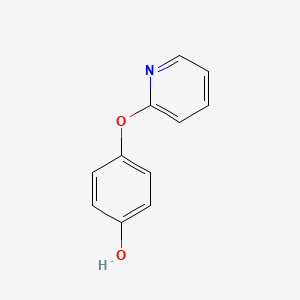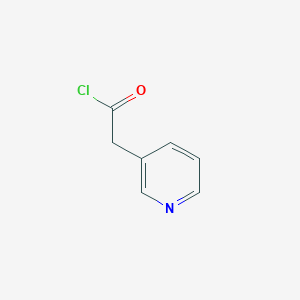
N-Boc-azetidine-2-carboxylate de méthyle
Vue d'ensemble
Description
Methyl N-Boc-azetidine-2-carboxylate (MNAzC) is an organic compound that is widely used in scientific research as a building block for synthesizing various chemical compounds. It is a versatile compound, with a wide range of applications in biochemistry, pharmacology, and other fields. MNAzC is a valuable tool for researchers, as it can be used to synthesize a variety of compounds, including peptides and other bioactive molecules.
Applications De Recherche Scientifique
Recherche en protéomique
“N-Boc-azetidine-2-carboxylate de méthyle” est un produit spécialisé utilisé dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé dans l'analyse de la structure, des interactions et des fonctions des protéines dans des systèmes biologiques complexes .
Synthèse de composés azaspiro
Ce composé peut être utilisé comme brique de base dans la synthèse de composés azaspiro . Les composés azaspiro sont une classe de composés organiques contenant une structure spirocyclique, qui se compose de deux ou plusieurs cycles connectés par un seul atome. Ces composés ont été développés dans le groupe Carreira .
Processus d'énolisation
“this compound” peut être facilement fonctionnalisé par énolisation en position 3 en présence de LDA . L'énolisation est un processus chimique qui implique la conversion d'un composé carbonylé en un énol .
Préparation de dérivés d'aziridine optiquement actifs
“this compound” peut être utilisé dans la préparation de dérivés d'aziridine optiquement actifs . Les aziridines sont des composés cycliques à trois chaînons contenant un atome d'azote et deux atomes de carbone dans le cycle. Ils sont des intermédiaires utiles en synthèse organique en raison de leur forte tension et de leur fonctionnalité .
Synthèse chimique
Ce composé peut être utilisé comme réactif dans la synthèse totale de l'α-C-mannosyltryptophane (C-Man-Trp), un acide aminé C-glycosylé naturel . Il est également utilisé dans la synthèse d'autres molécules organiques complexes .
Recherche biochimique
“this compound” est classé parmi les produits biochimiques, ce qui indique son utilisation potentielle dans la recherche biochimique . Cela pourrait impliquer l'étude des substances chimiques et des processus qui se produisent dans les organismes vivants .
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl N-Boc-azetidine-2-carboxylate is a specialty product used in proteomics research . .
Mode of Action
It’s known that azetidines, the core structure of this compound, have unique reactivity due to their considerable ring strain . This reactivity can be triggered under appropriate reaction conditions .
Biochemical Pathways
Azetidines are known to be used in various chemical reactions, including [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical c(sp3)–h functionalization, and facile opening with carbon nucleophiles .
Result of Action
Azetidines are known to be used in polymer synthesis , suggesting potential applications in the creation of new materials.
Action Environment
It’s known that the compound should be stored in a sealed, dry environment at 2-8°c .
Analyse Biochimique
Biochemical Properties
Methyl N-Boc-azetidine-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of inhibitors for various biological processes . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it is involved in the preparation of inhibitors for liver fibrosis and algal growth . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
Methyl N-Boc-azetidine-2-carboxylate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it may impact cell signaling pathways by interacting with key signaling molecules, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of Methyl N-Boc-azetidine-2-carboxylate involves its interaction with biomolecules at the molecular level . It can bind to enzymes and proteins, leading to inhibition or activation of their activity. This compound may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the modulation of various biochemical pathways, ultimately affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl N-Boc-azetidine-2-carboxylate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to Methyl N-Boc-azetidine-2-carboxylate can lead to sustained changes in cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Methyl N-Boc-azetidine-2-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibition of specific biological processes . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
Methyl N-Boc-azetidine-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . It can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. The compound may be metabolized by specific enzymes, resulting in the formation of metabolites that can further influence biochemical processes.
Transport and Distribution
The transport and distribution of Methyl N-Boc-azetidine-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in modulating biochemical pathways.
Subcellular Localization
Methyl N-Boc-azetidine-2-carboxylate exhibits specific subcellular localization, which can affect its activity and function . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization is crucial for its interaction with biomolecules and the modulation of cellular processes.
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-methyl azetidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWUDHZVEBFGKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564416 | |
| Record name | 1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
255882-72-5 | |
| Record name | 1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Spiro[4.5]decan-8-one](/img/structure/B1340582.png)








